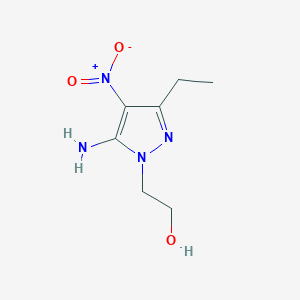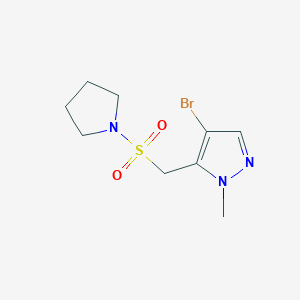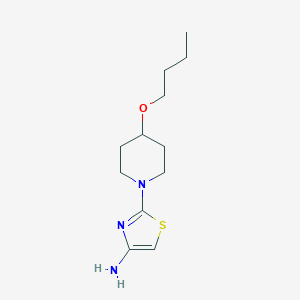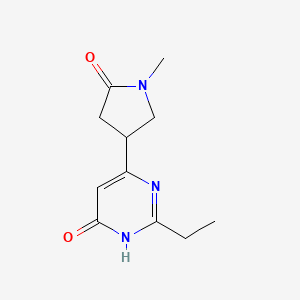
2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group, an ethyl group, and a nitro group attached to a pyrazole ring, which is further connected to an ethanol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-4-nitro-1H-pyrazole with ethylene oxide in the presence of a base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in the ethanol moiety can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a similar ethanol moiety but different functional groups.
3-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)propanol: Similar structure with a propanol moiety instead of ethanol.
Uniqueness
2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups on the pyrazole ring, along with the ethanol moiety, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H12N4O3 |
|---|---|
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
2-(5-amino-3-ethyl-4-nitropyrazol-1-yl)ethanol |
InChI |
InChI=1S/C7H12N4O3/c1-2-5-6(11(13)14)7(8)10(9-5)3-4-12/h12H,2-4,8H2,1H3 |
InChI-Schlüssel |
BDRLHDWZMRGGMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1[N+](=O)[O-])N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)

![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)






